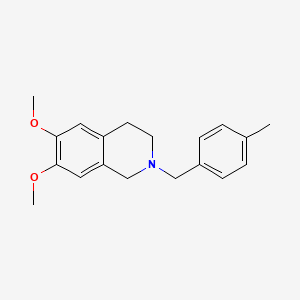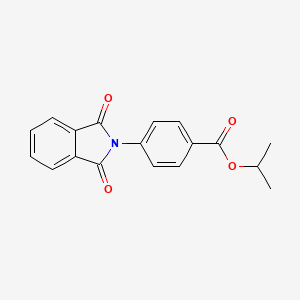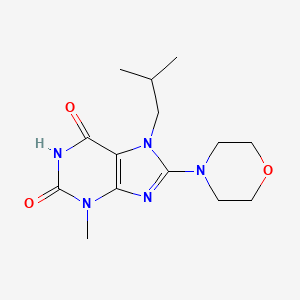
6,7-dimethoxy-2-(4-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
描述
6,7-dimethoxy-2-(4-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in several plant species. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, anxiety, and insomnia. In recent years, L-THP has gained attention in scientific research for its potential therapeutic applications.
作用机制
The exact mechanism of action of L-THP is not fully understood, but it is believed to interact with several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. L-THP has been shown to bind to dopamine and serotonin receptors, leading to increased release of these neurotransmitters and subsequent modulation of their activity. Additionally, L-THP has been found to act as an antagonist at the mu-opioid receptor, reducing the activity of this receptor and producing analgesic effects.
Biochemical and physiological effects:
L-THP has been found to produce several biochemical and physiological effects in animal models and human subjects. It has been shown to reduce pain sensitivity, decrease anxiety and stress, and improve sleep quality. Additionally, L-THP has been found to have antioxidant and anti-inflammatory effects, suggesting potential applications in the treatment of oxidative stress and inflammation-related disorders.
实验室实验的优点和局限性
One advantage of using L-THP in lab experiments is its relatively low toxicity and lack of significant side effects. Additionally, L-THP is readily available and can be synthesized from several plant sources. However, one limitation of using L-THP in lab experiments is its relatively low potency compared to other analgesic and anxiolytic compounds. Additionally, the exact mechanism of action of L-THP is not fully understood, making it difficult to interpret some experimental results.
未来方向
There are several potential future directions for research on L-THP. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. L-THP has been found to have neuroprotective effects in animal models, and further research could investigate its potential therapeutic applications in humans. Additionally, L-THP could be investigated as a potential treatment for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research could investigate the potential of L-THP as a novel analgesic or anxiolytic compound, either alone or in combination with other drugs.
合成方法
L-THP can be synthesized from several plant sources, including Corydalis yanhusuo and Stephania tetrandra. The most common method of synthesis involves extraction from these plants using solvents and subsequent purification through chromatography techniques.
科学研究应用
L-THP has been the subject of numerous scientific studies investigating its potential therapeutic applications. It has been found to have analgesic, anxiolytic, and sedative effects, making it a promising candidate for the treatment of pain, anxiety, and sleep disorders. Additionally, L-THP has been shown to have neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases and inflammatory disorders.
属性
IUPAC Name |
6,7-dimethoxy-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-4-6-15(7-5-14)12-20-9-8-16-10-18(21-2)19(22-3)11-17(16)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBODPWDQHJZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322219 | |
| Record name | 6,7-dimethoxy-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
414874-70-7 | |
| Record name | 6,7-dimethoxy-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)

![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)





![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)
methanone](/img/structure/B5699089.png)
![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)